molecular formula C7H5Br2NO3 B2664776 Methyl 4,6-dibromo-5-hydroxypicolinate CAS No. 64354-25-2

Methyl 4,6-dibromo-5-hydroxypicolinate

Cat. No.: B2664776
CAS No.: 64354-25-2
M. Wt: 310.929
InChI Key: OYLHPMFLGROSRR-UHFFFAOYSA-N
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Description

Methyl 4,6-dibromo-5-hydroxypicolinate: is a chemical compound with the molecular formula C7H5Br2NO3 and a molecular weight of 310.93 g/mol . It is a derivative of picolinic acid, characterized by the presence of two bromine atoms and a hydroxyl group on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Scientific Research Applications

Safety and Hazards

The safety information available indicates that Methyl 4,6-dibromo-5-hydroxypicolinate is potentially hazardous. The GHS pictograms indicate a warning (GHS07) . The hazard statements are H302-H315-H319-H332-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dibromo-5-hydroxypicolinate typically involves the bromination of methyl 5-hydroxypicolinate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 4 and 6 positions of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-dibromo-5-hydroxypicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 4,6-dibromo-5-hydroxypicolinate involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl 4,6-dibromo-5-hydroxypicolinate is unique due to the specific positioning of the bromine atoms and the hydroxyl group, which confer distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets and specific reactivity in chemical reactions .

Properties

IUPAC Name

methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c1-13-7(12)4-2-3(8)5(11)6(9)10-4/h2,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLHPMFLGROSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C(=C1)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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